molecular formula C11H12N2O2 B2390612 (S)-methyl 2-amino-3-(4-cyanophenyl)propanoate CAS No. 272784-76-6

(S)-methyl 2-amino-3-(4-cyanophenyl)propanoate

Cat. No. B2390612
CAS RN: 272784-76-6
M. Wt: 204.229
InChI Key: YQFIQNIOQYPOTP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-methyl 2-amino-3-(4-cyanophenyl)propanoate” is a chemical compound with the empirical formula C10H10N2O2 . It has a molecular weight of 190.20 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is NC@H=O)CC1=CC=C(C#N)C=C1 . This indicates that the compound contains an amino group (NH2) attached to a chiral carbon, which is also attached to a carboxylic acid group (C(O)=O) and a phenyl group with a cyano group (C#N) at the para position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.20 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Advantages and Limitations for Lab Experiments

MAP has several advantages for lab experiments, including its high purity and stability. Additionally, MAP is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of MAP is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of MAP. One potential direction is the development of MAP-based drugs for the treatment of cancer, epilepsy, and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of MAP and its potential therapeutic applications. Furthermore, the development of new synthetic methods for MAP could lead to improved yields and lower costs, making it more accessible for scientific research.

Synthesis Methods

The synthesis of MAP involves the reaction between (S)-methyl 2-bromo-3-(4-cyanophenyl)propanoate and ammonia in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified through recrystallization. The yield of MAP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and pressure.

Scientific Research Applications

MAP has been extensively studied for its potential therapeutic applications, including its anticancer, anticonvulsant, and analgesic properties. MAP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, MAP has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Furthermore, MAP has been shown to have analgesic properties, making it a potential treatment for chronic pain.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with appropriate safety measures. For more detailed safety information, users should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFIQNIOQYPOTP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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